molecular formula C15H12N6O3 B13367132 2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol

2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol

Cat. No.: B13367132
M. Wt: 324.29 g/mol
InChI Key: SMARUNXWNACHRK-UHFFFAOYSA-N
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Description

2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a nitrogen atom within a ring structure. The compound is notable for its potential biological activities and its structural complexity, which makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol typically involves the cyclization of 2-benzimidazolylguanidine with various reactants. One common method includes the reaction of 2-benzimidazolylguanidine with formaldehyde in dioxane, leading to the formation of the desired compound . Another method involves boiling 2-benzimidazolylguanidine in acetone in the presence of piperidine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include sodium ethoxide, ammonium acetate, and various nucleophilic reagents . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of phenylglyoxal hydrate with hydrogen sulfide and/or ammonium acetate can yield 2-hydroxy-2-mercapto-1-phenylethanone and 2-oxo-2-phenylethanimidamide .

Scientific Research Applications

2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol involves its interaction with specific molecular targets, such as enzymes and proteins. For example, it inhibits the activity of dihydrofolate reductase by binding to the enzyme’s active site, preventing the conversion of dihydrofolate to tetrahydrofolate . This inhibition disrupts the synthesis of nucleic acids and proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol is unique due to its specific structural configuration, which allows it to interact with a wide range of biological targets. Its nitrophenol group also contributes to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H12N6O3

Molecular Weight

324.29 g/mol

IUPAC Name

2-(2-amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol

InChI

InChI=1S/C15H12N6O3/c16-14-18-13(8-4-3-7-11(12(8)22)21(23)24)20-10-6-2-1-5-9(10)17-15(20)19-14/h1-7,13,22H,(H3,16,17,18,19)

InChI Key

SMARUNXWNACHRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=C(C(=CC=C4)[N+](=O)[O-])O

Origin of Product

United States

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